molecular formula C19H13N3O7S2 B1677016 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid CAS No. 56990-57-9

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid

Cat. No. B1677016
CAS RN: 56990-57-9
M. Wt: 459.5 g/mol
InChI Key: XGMFVZOKHBRUTL-QURGRASLSA-N
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Description

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid (8-HSAQS) is a synthetic compound derived from quinoline and naphthalene derivatives. It is a water-soluble compound that has been extensively studied for its potential applications in the field of biochemistry and physiology. 8-HSAQS has been used in a variety of scientific research applications, including in vivo and in vitro studies, due to its unique biochemical and physiological effects.

Scientific Research Applications

Inhibition of SHP1/2 PTPase

NSC-87877 is a potent inhibitor of both SHP-1 and SHP-2 protein tyrosine phosphatases (PTP) with IC50 values of 355 and 318 nM respectively . This inhibition is significant as it controls the biological activity of SHP1/2 PTPase .

Phosphorylation & Dephosphorylation Applications

This compound is primarily used for phosphorylation and dephosphorylation applications . These processes are crucial in cellular functions such as cell division, growth, and death.

Inhibition of Other Protein Tyrosine Phosphatases

Apart from SHP1/2, NSC-87877 also inhibits other protein tyrosine phosphatases like PTP1B, HePTP, DEP1, CD45, and LAR . The IC50 values for these PTPs range from 1.691 to 150.930 μM .

EGF-induced Erk1/2 Activation

NSC-87877 inhibits EGF-induced Erk1/2 activation in HEK293 cells . This is significant as Erk1/2 is involved in regulating various cellular processes like proliferation, differentiation, and cell cycle progression.

Reduction of Cell Viability/Proliferation

The compound significantly reduces the viability/proliferation of MDA-MB-468 cells . This suggests potential applications in cancer research, particularly in the study of breast cancer as MDA-MB-468 is a human breast cancer cell line.

Potential Use in Cancer Therapeutics

Given its ability to inhibit various PTPs and reduce cell viability/proliferation, NSC-87877 has potential applications in cancer therapeutics . Further research is needed to fully understand its mechanisms and potential efficacy in cancer treatment.

properties

IUPAC Name

8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMFVZOKHBRUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866596
Record name 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid

CAS RN

56990-57-9
Record name 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056990579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-87877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-87877
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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